molecular formula C12H21NO6 B2384055 Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate CAS No. 194924-94-2

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate

Cat. No.: B2384055
CAS No.: 194924-94-2
M. Wt: 275.301
InChI Key: OUSXWCJHYSNEEY-UHFFFAOYSA-N
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Description

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate is an organic compound with the molecular formula C12H21NO6. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used as a protecting group reagent in organic synthesis, particularly for protecting amino groups.

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13(8-10(15)18-5)7-6-9(14)17-4/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSXWCJHYSNEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate involves the reaction of tert-butyl chloroformate with 2-methoxy-2-oxoethylamine, followed by the addition of methyl acrylate . The reaction typically occurs under reflux conditions with a suitable solvent such as tetrahydrofuran or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Produces 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoic acid and methanol.

    Reduction: Yields 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanol.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate is widely used in scientific research due to its versatility as a protecting group reagent. Its applications include:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules by protecting amino groups during multi-step synthesis.

    Biology: Employed in the modification of biomolecules for studying protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals by protecting functional groups during drug synthesis.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The primary mechanism of action for Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but lacks the 2-methoxy-2-oxo-ethyl group.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and a hydroxyl group, making it more complex.

Uniqueness

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the 2-methoxy-2-oxo-ethyl moiety. This combination provides enhanced stability and selectivity in protecting amino groups, making it particularly useful in complex synthetic pathways.

Biological Activity

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 194924-94-2
  • Molecular Formula: C12H21NO6
  • Molecular Weight: 275.3 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. Although detailed mechanisms remain under investigation, preliminary studies indicate potential interactions that may lead to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For example, similar derivatives have exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest that they can outperform traditional antibiotics like ampicillin by significant margins .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. cloacae0.0040.008
S. aureus0.0150.030
E. coli0.0300.060
B. cereus0.0150.030

The most sensitive strains were identified as E. cloacae, while E. coli showed the highest resistance .

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have demonstrated antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal pathogens, including T. viride and A. fumigatus.

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various N-derivatives of methyl esters similar to this compound, demonstrating their superior activity compared to standard antibiotics .
  • Mechanistic Insights : Research investigating the biochemical pathways affected by the compound revealed potential interactions with specific enzyme targets, suggesting a mechanism that could inhibit bacterial growth through disruption of essential metabolic processes .

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